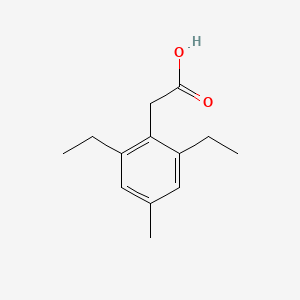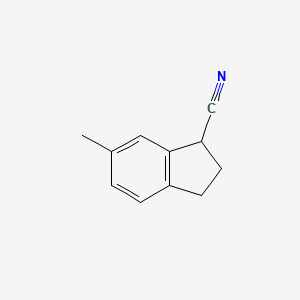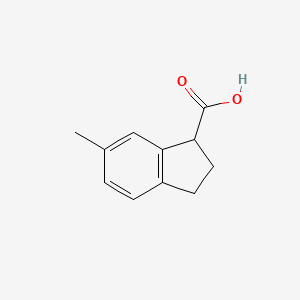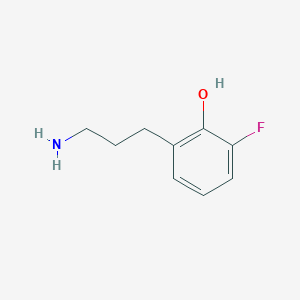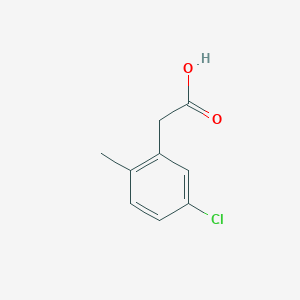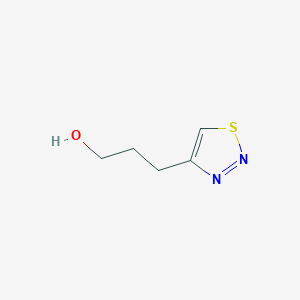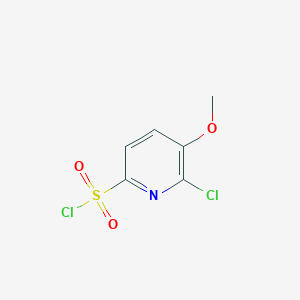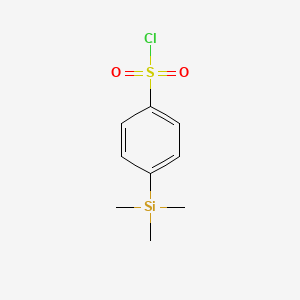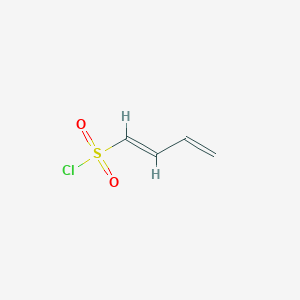
buta-1,3-diene-1-sulfonyl chloride
Overview
Description
Buta-1,3-diene-1-sulfonyl chloride: is an organic compound with the molecular formula C4H5ClO2S It is a derivative of butadiene, featuring a sulfonyl chloride group attached to the first carbon of the butadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Butadiene: One common method involves the reaction of butadiene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the butadiene reacts with sulfuryl chloride to form buta-1,3-diene-1-sulfonyl chloride.
Alternative Methods: Other synthetic routes may involve the use of different sulfonylating agents or catalysts to achieve the desired product. For instance, the use of chlorosulfonic acid (HSO3Cl) can also lead to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using sulfuryl chloride or chlorosulfonic acid as sulfonylating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Buta-1,3-diene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Polymerization: Due to the presence of the conjugated diene system, this compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Catalysts: Lewis acids, radical initiators.
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, sulfonothioates.
Addition Products: Various halogenated or alkylated derivatives.
Polymers: Polymers with sulfonyl chloride functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Functionalized Polymers: Buta-1,3-diene-1-sulfonyl chloride is used as a monomer in the synthesis of functionalized polymers with sulfonyl chloride groups, which can be further modified for various applications.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Bioconjugation: It is used in bioconjugation reactions to attach sulfonyl chloride groups to biomolecules for various biomedical applications.
Industry:
Polymer Industry: this compound is used in the production of specialty polymers with unique properties such as enhanced thermal stability and chemical resistance.
Chemical Manufacturing: It is used as a reagent in the manufacturing of various chemicals and materials.
Mechanism of Action
The mechanism of action of buta-1,3-diene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The conjugated diene system also allows for various addition and polymerization reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Buta-1,3-diene: A simple conjugated diene without the sulfonyl chloride group.
Buta-1,3-diene-1-sulfonic acid: Similar to buta-1,3-diene-1-sulfonyl chloride but with a sulfonic acid group instead of a sulfonyl chloride group.
Chlorosulfonyl isocyanate: Another sulfonyl chloride derivative with different reactivity and applications.
Uniqueness:
Reactivity: this compound is unique due to its combination of a conjugated diene system and a highly reactive sulfonyl chloride group, making it a versatile reagent in organic synthesis.
Applications: Its ability to undergo a wide range of chemical reactions and its use in the synthesis of functionalized polymers and pharmaceuticals highlight its importance in both research and industry.
Properties
IUPAC Name |
(1E)-buta-1,3-diene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVVISLOFZNLOH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


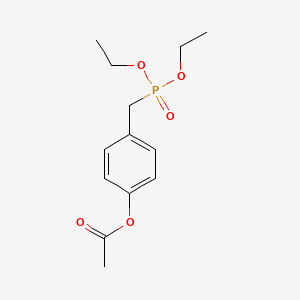
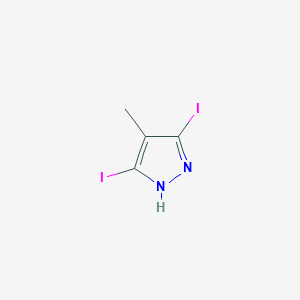
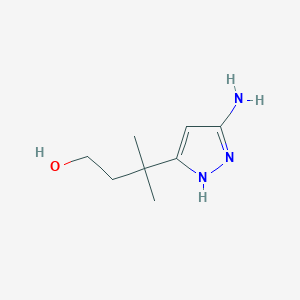
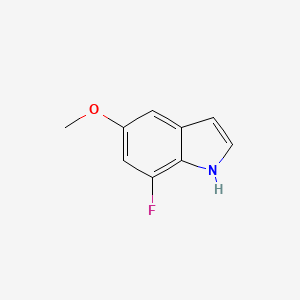
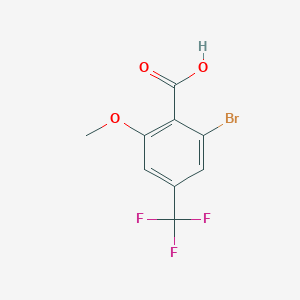
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
